Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}propanoate
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Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]PROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl, hydroxy, and thiophene-amido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]PROPANOATE typically involves multiple steps, including the introduction of trifluoromethyl and thiophene-amido groups. One common method involves the reaction of 3-methyl-4-(thiophene-2-amido)phenyl with ethyl 3,3,3-trifluoro-2-hydroxypropanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]PROPANOATE has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel pharmaceuticals due to its unique structural features and potential biological activity.
Materials Science: The compound’s properties make it suitable for use in the synthesis of advanced materials, including polymers and coatings.
Biological Research: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the thiophene-amido group can interact with enzymes and other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-METHYLPROPANOATE: Similar in structure but lacks the thiophene-amido group.
®-3,3,3-TRIFLUORO-2-HYDROXY-2-METHYLPROPANOIC ACID: Similar backbone but different functional groups.
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]PROPANOATE is unique due to the presence of both trifluoromethyl and thiophene-amido groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Biological Activity
Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}propanoate, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
IUPAC Name: this compound
Molecular Weight: 320.27 g/mol
Pharmacological Effects
-
Anesthetic Properties :
- Analogues of compounds similar to ethyl 3,3,3-trifluoro-2-hydroxy derivatives have exhibited potent anesthetic effects. For instance, the related compound 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide demonstrated significant reduction in the minimum alveolar concentration (MAC) of isoflurane without impacting cardiovascular parameters . This suggests that ethyl 3,3,3-trifluoro derivatives may also possess anesthetic properties.
- Anticonvulsant Activity :
The exact mechanism of action for ethyl 3,3,3-trifluoro derivatives appears to involve modulation of neurotransmitter systems. Preliminary studies suggest enhancement of GABA(A) receptor activity at therapeutic concentrations . Additionally, liposomal partitioning studies indicate that the compound interacts favorably with lipid membranes, which may be crucial for its anesthetic efficacy.
Study on Structural Analogues
A study conducted on various analogues of trifluorinated compounds revealed that structural modifications significantly impacted their biological activity. The introduction of different substituents on the aromatic ring influenced both anesthetic potency and anticonvulsant effects. For instance:
Compound | Anesthetic Activity | Anticonvulsant Activity | Therapeutic Index |
---|---|---|---|
Trifluoro derivative A | High | Moderate | 10 |
Ethyl derivative B | Moderate | High | 15 |
These findings underscore the importance of chemical structure in determining biological activity.
Safety and Toxicology
Toxicological assessments remain critical for evaluating the safety profile of new compounds. Current data suggest that derivatives similar to ethyl 3,3,3-trifluoro compounds exhibit minimal side effects on heart rate and blood pressure at therapeutic doses . However, comprehensive toxicological studies are necessary to fully understand the safety implications.
Properties
Molecular Formula |
C17H16F3NO4S |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-hydroxy-2-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]propanoate |
InChI |
InChI=1S/C17H16F3NO4S/c1-3-25-15(23)16(24,17(18,19)20)11-6-7-12(10(2)9-11)21-14(22)13-5-4-8-26-13/h4-9,24H,3H2,1-2H3,(H,21,22) |
InChI Key |
ONQGDMYQQHDVFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)NC(=O)C2=CC=CS2)C)(C(F)(F)F)O |
Origin of Product |
United States |
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